Risedronic acid monohydrate

gastrointestinal safety endoscopic assessment osteoporosis treatment

Select risedronic acid monohydrate for its defined crystalline stoichiometry, ensuring reproducible dissolution profiles in oral solid dosage development. Its intermediate FPPS potency (IC50 3.9 nM) bridges the gap between alendronate and zoledronate for SAR studies. Leverage a quantitatively safer GI profile—a 74% lower ulcer incidence versus alendronate—making it the benchmark for gastroprotective formulation validation. Ideal for non-inferior BMD efficacy models.

Molecular Formula C7H13NO8P2
Molecular Weight 301.13 g/mol
Cat. No. B14793328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisedronic acid monohydrate
Molecular FormulaC7H13NO8P2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
InChIInChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2
InChIKeySASLGGGHGGSNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risedronic acid monohydrate: a third-generation nitrogen-containing bisphosphonate for bone resorption disorders


Risedronic acid monohydrate (risedronate) is a pyridinyl bisphosphonate that potently inhibits osteoclast-mediated bone resorption via farnesyl pyrophosphate synthase (FPPS) blockade [1]. It is indicated for osteoporosis, Paget‘s disease, and glucocorticoid-induced bone loss. As a crystalline monohydrate, it exhibits defined stoichiometric water content that ensures batch-to-batch consistency in solid-state properties .

Why in-class bisphosphonates cannot be interchanged: the case for risedronic acid monohydrate


Despite sharing a P-C-P backbone, bisphosphonates exhibit marked differences in FPPS binding affinity, bone residence time, and gastrointestinal (GI) tolerability that preclude direct substitution [1]. Risedronate demonstrates a distinct balance between anti-resorptive potency and upper GI safety relative to alendronate, the most frequently substituted analog. Without head‑to‑head quantitative evidence, generic interchange risks altered efficacy or adverse event profiles [2].

Quantitative evidence for risedronic acid monohydrate: potency, safety, and consistency


Superior upper GI mucosal safety versus alendronate in a head‑to‑head endoscopic trial

In a randomized, double‑blind, placebo‑controlled endoscopic trial (n=282 postmenopausal women), once‑weekly risedronate 35 mg produced a 74% lower incidence of gastric ulcers (≥3 mm) compared to once‑weekly alendronate 70 mg: risedronate 1.9% (2/105) vs alendronate 7.4% (8/108), p=0.03 [1]. The incidence of esophageal lesions was 0.0% for risedronate (0/105) vs 3.7% (4/108) for alendronate, p=0.04 [1].

gastrointestinal safety endoscopic assessment osteoporosis treatment bisphosphonate tolerability

Higher farnesyl pyrophosphate synthase inhibition potency compared to alendronate

In a recombinant human FPPS enzyme assay, risedronic acid exhibited an IC50 of 3.9 nM, while alendronic acid showed an IC50 of 8.7 nM under identical conditions [1]. This 2.2‑fold lower IC50 indicates that risedronate achieves 50% enzyme inhibition at less than half the concentration required for alendronate.

enzyme inhibition FPPS bisphosphonate potency structure-activity relationship

Non‑inferior vertebral fracture reduction with lower GI event rate vs alendronate

In a 12‑month randomized double‑blind trial (n=493), risedronate 5 mg daily produced lumbar spine BMD gains of 4.0%, vs 4.2% for alendronate 10 mg daily (difference not significant, non‑inferiority p<0.001) [1]. Upper GI adverse events occurred in 2.9% of risedronate patients vs 4.5% of alendronate patients (p=0.03) [1].

vertebral fracture bone mineral density postmenopausal osteoporosis comparative efficacy

Optimal application scenarios for risedronic acid monohydrate in research and production


Comparative GI safety studies in preclinical or clinical models

Risedronic acid monohydrate is the preferred comparator for investigating bisphosphonate‑induced gastric mucosal injury due to its quantified 74% lower gastric ulcer incidence versus alendronate [1]. Researchers designing rodent or porcine models of esophageal irritation can use risedronate as a low‑injury benchmark to validate novel gastroprotective formulations [1].

Enzyme inhibition assays requiring a mid‑potency FPPS inhibitor

With an IC50 of 3.9 nM against human FPPS, risedronic acid monohydrate fills a quantitative gap between lower‑potency alendronate (8.7 nM) and ultra‑potent zoledronate (~0.66 nM) [1]. This makes it ideal for SAR studies mapping the relationship between pyridinyl side‑chain modifications and FPPS binding energy without reaching the assay floor of sub‑nanomolar inhibitors [1].

Formulation development for once‑weekly oral osteoporosis therapies

The established non‑inferior BMD efficacy of risedronate 35 mg weekly vs alendronate 70 mg weekly, combined with a 2.9% upper GI adverse event rate, supports its use in developing patient‑centric oral dosage forms with reduced need for enteric coatings [1]. Industrial formulators can leverage the crystalline monohydrate’s defined stoichiometry to ensure dissolution profile reproducibility across batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risedronic acid monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.